1-Azido-3-chloro-2-propanol
Overview
Description
1-Azido-3-chloro-2-propanol is a chemical compound with the molecular formula C3H6ClN3O and a molecular weight of 135.55 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Azido-3-chloro-2-propanol is represented by the formula C3H6ClN3O .Chemical Reactions Analysis
Azides, such as 1-Azido-3-chloro-2-propanol, are known to be great nucleophiles and can be used in substitution reactions . They can be reduced to primary amines, making them useful for forming C-N bonds .Scientific Research Applications
Development of Multicomponent Hydrogels
“1-Azido-3-chloro-2-propanol” is used in the development of bacterial cellulose-hyaluronic acid multicomponent hydrogels via click chemistry for biomedical applications . The cross-linking of bacterial cellulose (BC), hydroxypropyl methylcellulose (HPMC), and hyaluronic acid (HA) is accomplished with the Copper (I) catalyzed azide-alkyne cycloaddition (CuAAC) click reaction .
Functionalization of Hyaluronic Acid
In the same study, azide-functional HA was achieved by the reaction of hyaluronic acid with 1-azido-2,3-epoxypropane . This functionalization was confirmed using FTIR and NMR analysis .
Wound Dressing Applications
The porous morphology of the multicomponent hydrogels makes them suitable for wound dressing applications . SEM results revealed that pore size and porosity decreased with increasing BC concentration .
Cell Proliferation and Adhesion
The hydrogels promote cell proliferation and adhesion for 3T3 cells . In vitro cell culturing within the hydrogel demonstrated good cell spreading .
Synthesis of Heterocyclic Compounds
“1-Azido-3-chloro-2-propanol” is used as a precursor in the synthesis of heterocyclic compounds like dihydrooxazines .
Synthesis of Heterofunctional Polyesters
It is also used as a reagent in the synthesis of heterofunctional polyesters by 1,3-dipolar cycloaddition .
Safety and Hazards
Mechanism of Action
Target of Action
1-Azido-3-chloro-2-propanol is a chemical compound used in proteomics research
Mode of Action
The mode of action of 1-Azido-3-chloro-2-propanol involves its azide group. Azides are known to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This type of reaction is often used in “click chemistry” to selectively modify biomolecules . The azide group of 1-Azido-3-chloro-2-propanol can react with alkynes to form a stable triazole ring, a process that can be used to attach various functional groups to biomolecules.
Result of Action
The result of 1-Azido-3-chloro-2-propanol’s action is the modification of biomolecules through the formation of a triazole ring. This can be used to attach various functional groups to these biomolecules, potentially altering their function or properties .
Action Environment
The action, efficacy, and stability of 1-Azido-3-chloro-2-propanol can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, the compound should be stored at 4°C for optimal stability .
properties
IUPAC Name |
1-azido-3-chloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDTUEXOVFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450339 | |
Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-chloro-2-propanol | |
CAS RN |
51275-91-3 | |
Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?
A1: 1-Azido-3-chloro-2-propanol functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.